molecular formula C16H18ClN3S B2688823 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine CAS No. 1808456-14-5

4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine

Cat. No.: B2688823
CAS No.: 1808456-14-5
M. Wt: 319.85
InChI Key: VWRDNWUQGFJJIE-UHFFFAOYSA-N
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Description

4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is a complex organic compound that features a thiomorpholine ring substituted with a chloropyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine typically involves multiple steps:

  • Formation of the Chloropyrazine Intermediate

      Starting Material: Pyrazine.

      Reagents: Chlorine gas or N-chlorosuccinimide (NCS).

      Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures to control the reactivity of chlorine.

  • Alkylation of the Chloropyrazine

      Reagents: Alkyl halides such as methyl iodide.

      Conditions: The reaction is typically performed in the presence of a base like potassium carbonate to facilitate the alkylation process.

  • Formation of the Thiomorpholine Ring

      Reagents: Thiomorpholine precursors such as 2-methyl-3-phenylthiomorpholine.

      Conditions: This step often requires a catalyst and is conducted under reflux conditions to ensure complete ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

Major Products

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: May produce the corresponding alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of thiomorpholine derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The chloropyrazine moiety can bind to active sites, while the thiomorpholine ring may enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylpiperidine
  • 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylmorpholine

Uniqueness

Compared to similar compounds, 4-[(5-Chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring. This sulfur atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its oxygen or nitrogen analogs.

Properties

IUPAC Name

4-[(5-chloropyrazin-2-yl)methyl]-2-methyl-3-phenylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3S/c1-12-16(13-5-3-2-4-6-13)20(7-8-21-12)11-14-9-19-15(17)10-18-14/h2-6,9-10,12,16H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRDNWUQGFJJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCS1)CC2=CN=C(C=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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